![molecular formula C29H26N2O5 B422063 ETHYL (4Z)-2-METHYL-5-OXO-1-PHENYL-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B422063.png)
ETHYL (4Z)-2-METHYL-5-OXO-1-PHENYL-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a molecular formula of C27H26N2O5 This compound is characterized by its intricate structure, which includes multiple functional groups such as ester, amide, and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-2-METHYL-5-OXO-1-PHENYL-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the pyrrole derivative and a benzaldehyde derivative.
Esterification: The ester group is introduced through an esterification reaction involving an alcohol and a carboxylic acid derivative.
Amidation: The final step involves the formation of the amide group through a reaction between an amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
化学反应分析
Types of Reactions
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the pyrrole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学研究应用
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its chemical stability and functional groups.
作用机制
The mechanism of action of ETHYL (4Z)-2-METHYL-5-OXO-1-PHENYL-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[4-(2-anilino-2-oxoethoxy)benzylidene]-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar structure but with an isobutyl group instead of a phenyl group.
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: This compound contains a thiophene ring instead of a pyrrole ring.
4-(2-Anilino-2-oxoethoxy)-N-cyclohexylbenzamide: This compound has a benzamide group instead of a pyrrole ring.
属性
分子式 |
C29H26N2O5 |
|---|---|
分子量 |
482.5g/mol |
IUPAC 名称 |
ethyl (4Z)-4-[[4-(2-anilino-2-oxoethoxy)phenyl]methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C29H26N2O5/c1-3-35-29(34)27-20(2)31(23-12-8-5-9-13-23)28(33)25(27)18-21-14-16-24(17-15-21)36-19-26(32)30-22-10-6-4-7-11-22/h4-18H,3,19H2,1-2H3,(H,30,32)/b25-18- |
InChI 键 |
YGCHBIHJUBMWAA-BWAHOGKJSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C |
手性 SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C |
规范 SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


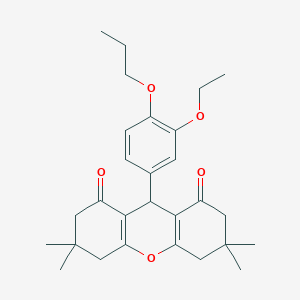
![(5E)-1-(4-methylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B421982.png)
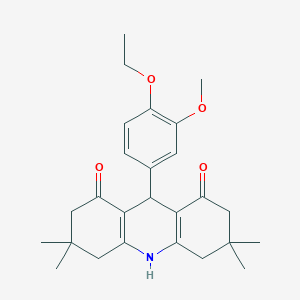
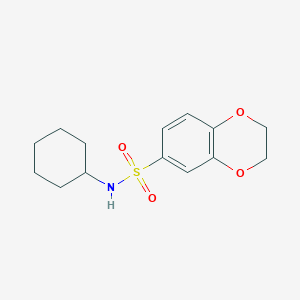
![2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-(1-naphthyl)acetamide](/img/structure/B421988.png)
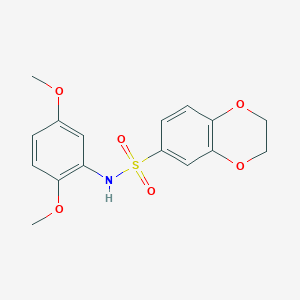
![ethyl 4-{3-[(1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B421990.png)
![4-({5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B421992.png)
![2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B421993.png)
![2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-(2-naphthyl)acetamide](/img/structure/B421994.png)
![methyl 4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B421997.png)
![methyl 2-methyl-5-oxo-4-[5-(phenylsulfanyl)-2-furyl]-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B421998.png)
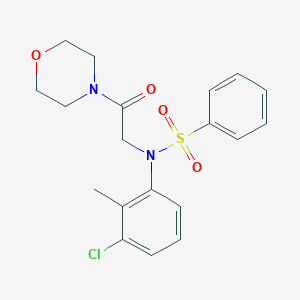
![N-(3,5-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B422003.png)
